1-(benzylsulfonyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group, a phenylmethanesulfonyl group, and a 4-chloro-2-methylphenyl group. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine derivative using phenylmethanesulfonyl chloride in the presence of a base.
Substitution with the 4-Chloro-2-Methylphenyl Group: The final step is the substitution reaction where the 4-chloro-2-methylphenyl group is introduced using appropriate halogenated precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: Shares the 4-chloro-2-methylphenyl group but lacks the piperidine and sulfonyl groups.
N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide: Contains a similar aromatic substitution pattern but differs in the amide and sulfonyl groups.
Uniqueness
N-(4-Chloro-2-methylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-13-18(21)7-8-19(15)22-20(24)17-9-11-23(12-10-17)27(25,26)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
YYDWBLZLUGKXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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